N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
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Overview
Description
N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with pyrrolidine groups and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves a multi-step process. One common method starts with the preparation of 2-chloro-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine by reacting cyanuric chloride with pyrrolidine under controlled conditions. This intermediate is then reacted with 3,5-dimethylaniline to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the pyrrolidine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted triazine derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride
- N-(3,5-dimethylphenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
- N-(3,5-dimethylphenyl)-4,6-di(azepan-1-yl)-1,3,5-triazin-2-amine hydrochloride
Uniqueness
Compared to similar compounds, N-(3,5-dimethylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of pyrrolidine groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6.ClH/c1-14-11-15(2)13-16(12-14)20-17-21-18(24-7-3-4-8-24)23-19(22-17)25-9-5-6-10-25;/h11-13H,3-10H2,1-2H3,(H,20,21,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTAQNSXILSPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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